

Application Notes and Protocols for Oral Gavage Administration of BI-749327

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Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

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Introduction

BI-749327 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, with IC₅₀ values of 19 nM, 13 nM, and 15 nM for human, mouse, and guinea pig TRPC6, respectively[1][2][3]. Its selectivity is noteworthy, being 85-fold more selective for mouse TRPC6 over TRPC3 and 42-fold over TRPC7[1][2]. As a modulator of calcium influx, TRPC6 is implicated in various physiological and pathological processes, making **BI-749327** a valuable tool for in vivo studies targeting TRPC6-mediated signaling pathways. This document provides detailed application notes and protocols for the preparation and administration of **BI-749327** via oral gavage for preclinical research.

Physicochemical Properties and Solubility

BI-749327 is a solid compound with a molecular weight of 442.4 g/mol and a molecular formula of C₂₃H₂₁F₃N₄O₂. Its purity is typically ≥98%. The solubility of **BI-749327** is a critical factor for its oral formulation. It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL). More specifically, its solubility in DMSO has been reported to be 31.25 mg/mL. Due to its poor aqueous solubility, appropriate formulation strategies are necessary to achieve the desired concentration and bioavailability for oral administration.

Data Presentation

Property	Value	Source
Molecular Formula	C23H21F3N4O2	
Molecular Weight	442.4 g/mol	
Purity	≥98%	
Appearance	Solid	
Solubility in DMSO	1-10 mg/mL (sparingly soluble), 31.25 mg/mL	
Solubility in Acetonitrile	0.1-1 mg/mL (slightly soluble)	
In vivo dose (mice)	3-30 mg/kg	
Route of Administration	Oral gavage	
Terminal half-life (mice)	8.5-13.5 hours (at 3-30 mg/kg, p.o.)	

Experimental Protocols

Formulation Strategies for Poorly Water-Soluble Compounds

The low aqueous solubility of **BI-749327** necessitates the use of specific formulation strategies to ensure its dissolution and absorption after oral gavage. Common approaches for such compounds include:

- Co-solvent systems: Utilizing a mixture of solvents to enhance solubility.
- Surfactant dispersions: Employing surfactants to create stable dispersions of the drug.
- Lipid-based formulations: Dissolving the compound in oils or lipids.
- Cyclodextrin complexation: Encapsulating the drug molecule within cyclodextrin cavities to improve solubility.
- Solid dispersions: Dispersing the drug in a solid polymer matrix.

For **BI-749327**, formulations using a combination of a solvent (like DMSO) and other excipients to create a suitable vehicle for oral gavage have been reported.

Recommended Protocol for **BI-749327** Formulation (30 mg/kg dose in mice)

This protocol is based on a commonly used vehicle for poorly soluble compounds and is designed to deliver a 30 mg/kg dose in a typical gavage volume of 10 mL/kg.

Materials:

- **BI-749327** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate the required amount of **BI-749327**: For a 20g mouse receiving a 30 mg/kg dose, you will need 0.6 mg of **BI-749327**. It is advisable to prepare a slightly larger volume of the formulation to account for any loss during preparation and administration. For example, to prepare 1 mL of dosing solution for multiple animals, you will need 3 mg of **BI-749327** (assuming a 10 mL/kg dosing volume, this 1 mL is sufficient for five 20g mice).
- Prepare the vehicle: A common vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. To prepare 1 mL of this vehicle:

- Add 100 μ L of DMSO to a sterile microcentrifuge tube.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until a homogenous solution is formed.
- Add 450 μ L of sterile saline and vortex thoroughly.
- Dissolve **BI-749327**:
 - Weigh the required amount of **BI-749327** powder and place it in a sterile microcentrifuge tube.
 - Add the prepared vehicle to the **BI-749327** powder.
 - Vortex the mixture vigorously for several minutes.
 - If the compound does not fully dissolve, sonication is recommended to aid dissolution. Sonicate in a water bath until the solution is clear.
- Administration:
 - Administer the prepared solution to the animal via oral gavage using an appropriate gauge gavage needle.
 - The volume to be administered should be calculated based on the animal's body weight (e.g., for a 20g mouse, administer 200 μ L of the 3 mg/mL solution to achieve a 30 mg/kg dose).

Alternative Formulations:

- Corn Oil-based formulation: A stock solution of **BI-749327** in DMSO can be diluted with corn oil. For example, a 100 μ L DMSO stock solution can be added to 900 μ L of corn oil.
- Cyclodextrin-based formulation: A DMSO stock solution can be mixed with a solution of 20% SBE- β -CD (sulfobutylether- β -cyclodextrin) in saline. For instance, add 100 μ L of a DMSO stock to 900 μ L of the 20% SBE- β -CD solution.

Important Considerations:

- **Vehicle Control:** Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
- **Stability:** Prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and protect from light. However, long-term stability in these formulations has not been extensively reported.
- **Animal Welfare:** Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

Signaling Pathways and Experimental Workflows

TRPC6 Signaling Pathway

BI-749327 acts by inhibiting the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca^{2+} and Na^{+} into cells. Its activation is often triggered by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. The resulting increase in intracellular calcium can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological cardiac hypertrophy and fibrosis.

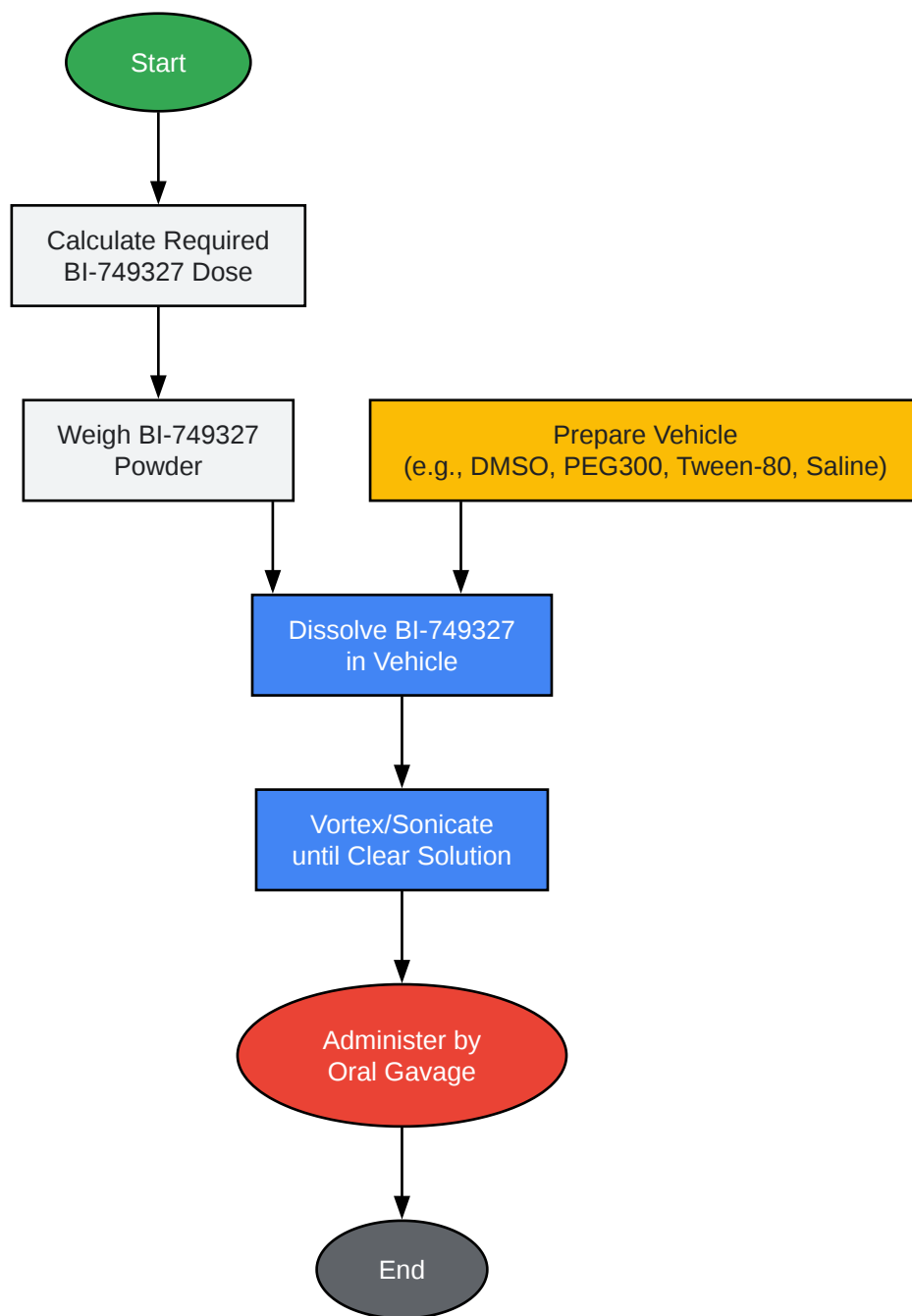


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Caption: TRPC6 signaling pathway and the inhibitory action of **BI-749327**.

Experimental Workflow for BI-749327 Oral Gavage Preparation

The following diagram illustrates the logical steps for preparing **BI-749327** for oral administration.



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Caption: Workflow for the preparation of **BI-749327** for oral gavage.

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